molecular formula C7H13ClN2S B3094253 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride CAS No. 1255718-29-6

1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride

Cat. No.: B3094253
CAS No.: 1255718-29-6
M. Wt: 192.71
InChI Key: DAATWHXUJORYAS-UHFFFAOYSA-N
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Description

1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride is a thiazole-derived compound with a propyl group at the 2-position of the heterocyclic ring and a methanamine substituent at the 4-position, stabilized as a hydrochloride salt. This structure enhances solubility and stability, making it suitable for pharmaceutical and chemical research .

Properties

IUPAC Name

(2-propyl-1,3-thiazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.ClH/c1-2-3-7-9-6(4-8)5-10-7;/h5H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAATWHXUJORYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, which is integral to its interaction with various biological targets, thereby influencing its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₃ClN₂S. The thiazole ring contributes to the compound's lipophilicity and solubility characteristics, which are crucial for its biological activity. The hydrochloride form enhances its stability and solubility in aqueous environments, facilitating its use in biological assays and potential therapeutic applications .

The mechanism of action of this compound primarily revolves around its ability to interact with specific enzymes and receptors. The thiazole moiety can form hydrogen bonds and coordinate with metal ions, allowing for the inhibition of enzyme activity or modulation of receptor functions. This interaction can disrupt normal cellular processes, leading to various biological effects.

Biological Activities

This compound has been studied for several key biological activities:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi. For instance, studies have shown that this compound can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for various strains have been documented, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown promise in reducing inflammation. This property may be attributed to its ability to modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.

Leishmanicidal Activity

Recent studies have highlighted the potential of thiazole derivatives in combating leishmaniasis. Compounds similar to this compound have demonstrated leishmanicidal activity against Leishmania infantum, showing low cytotoxicity towards mammalian cells while effectively reducing the survival of intracellular amastigotes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryModulation of inflammatory pathways
LeishmanicidalReduced survival of L. infantum amastigotes

Case Study: Antimicrobial Efficacy

In a controlled study involving various thiazole derivatives, this compound was evaluated for its antimicrobial efficacy against multiple bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. This case study underscores the potential application of this compound in treating bacterial infections .

Scientific Research Applications

Pharmaceutical Applications

1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride has shown potential in various pharmacological studies:

  • Antimicrobial Activity : Compounds with thiazole rings are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that thiazole derivatives can inhibit tumor growth through various mechanisms. The specific interactions of this compound with cancer cell lines are under investigation to determine its efficacy as an anticancer agent .

Biochemical Interactions

The compound's interactions with biological targets are crucial for understanding its mechanism of action:

  • Binding Affinity Studies : Initial studies have focused on the binding affinity of this compound to specific receptors and enzymes. Understanding these interactions is vital for elucidating its therapeutic potential.

Synthesis and Modification

The synthesis of this compound involves several steps:

  • Formation of the Thiazole Ring : The initial step typically involves creating the thiazole structure through cyclization reactions.
  • Substitution with Propyl Group : The introduction of the propyl group is achieved through alkylation reactions.
  • Hydrochloride Salt Formation : Finally, converting the base form to its hydrochloride salt enhances solubility and stability.

These steps can be modified to create derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructureKey Characteristics
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine HClC₈H₁₅ClN₂SContains an isopropyl group; studied for similar activities
1-(4-Methylthiazol-5-yl)ethanamineC₇H₈N₂SExhibits antimicrobial properties; lacks propyl chain
2-Amino-thiazole derivativesVariableKnown for diverse biological activities; often modified

The specific propyl substitution on the thiazole ring may influence the compound's pharmacokinetic properties and biological interactions differently compared to its analogs .

Comparison with Similar Compounds

Alkyl-Substituted Thiazoles

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight CAS RN Key Properties
Target compound Propyl C7H13ClN2S Not provided CBR00885 Flammable solid
2-Isopropyl-4-((N-methylamino)methyl)thiazole HCl Isopropyl, N-methylaminomethyl C9H17ClN2S Not provided 1439902-60-9 Higher steric bulk

Key Findings :

  • The isopropyl variant introduces branching at position 2, which may increase steric hindrance and reduce metabolic degradation compared to the linear propyl group in the target compound .

Aryl-Substituted Thiazoles

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight CAS RN Melting Point (°C)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 4-Chlorophenyl C10H9Cl2N2S 261.17 690632-35-0 268
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl monohydrate 3-Chlorophenyl C10H9Cl2N2S·H2O 279.18 690632-12-3 203–204

Key Findings :

  • The 4-chlorophenyl analog exhibits a significantly higher melting point (268°C) than the 3-chlorophenyl derivative (203–204°C), likely due to enhanced crystal packing from the para-substituted halogen .
  • Chlorine’s electron-withdrawing effect may improve binding affinity in receptor-ligand interactions, as seen in many drug candidates .

Heterocyclic-Substituted Thiazoles

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight CAS RN Notable Features
[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine HCl Benzofuran-2-yl C12H10ClN2OS 265.74 EN300-1608737 Increased π-π stacking potential
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride Pyridin-4-yl C9H12Cl2N4S 291.19 Not provided Enhanced water solubility

Key Findings :

  • The benzofuran-2-yl analog introduces a fused aromatic system, which could enhance interactions with hydrophobic protein pockets .
  • The pyridinyl derivative includes a basic nitrogen atom, improving aqueous solubility and bioavailability compared to purely hydrophobic substituents .

Amine-Modified Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight CAS RN Functional Impact
1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride Imidazole C7H14Cl2N4 237.12 1189914-40-6 Altered basicity and H-bonding
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine HCl Pyrazole C7H14ClN3 175.66 Not provided Reduced steric bulk

Key Findings :

  • Replacement of the thiazole ring with imidazole or pyrazole alters the compound’s electronic profile and hydrogen-bonding capacity, which may influence target selectivity .

Q & A

Basic Research Question

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of hydrochloride aerosols .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation .
  • Stability : Monitor via periodic HPLC analysis; degradation products (e.g., oxidized thiazole rings) indicate exposure to light or moisture .

What analytical techniques are most suitable for characterizing purity and structural integrity?

Advanced Research Question

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (80:20 to 50:50) resolves impurities .
  • Structural confirmation :
    • NMR : 1H^1H-NMR (DMSO-d6) identifies thiazole protons (δ 7.2–8.1 ppm) and methanamine NH2_2 (δ 2.5–3.5 ppm) .
    • Mass spectrometry : ESI-MS in positive mode detects [M+H]+^+ at m/z = theoretical molecular weight ± 0.5 Da .
  • XRD : Single-crystal analysis confirms stereochemistry and salt formation .

How can computational tools predict feasible synthetic pathways and optimize reaction design?

Advanced Research Question

  • Retrosynthesis : Tools like Pistachio and Reaxys databases propose routes based on known thiazole syntheses and Mannich reactions .
  • DFT calculations : Predict regioselectivity in thiazole alkylation steps by modeling transition-state energies .
  • Machine learning : Train models on reaction yields from PubChem data to recommend solvent/catalyst combinations .

What experimental strategies resolve contradictions in reported stability data (e.g., pH-dependent degradation)?

Advanced Research Question

  • Controlled studies : Perform accelerated stability tests (40°C/75% RH) across pH 3–9. Monitor degradation via LC-MS to identify hydrolysis (amide bond cleavage) or oxidation (sulfoxide formation) .
  • Buffer selection : Phosphate buffers (pH 7.4) mimic physiological conditions, while citrate buffers (pH 3) assess gastric stability .
  • Kinetic modeling : Fit degradation data to zero/first-order models to predict shelf-life under varying conditions .

How can structure-activity relationship (SAR) studies be designed using structural analogs?

Advanced Research Question

  • Analog selection : Compare with compounds like 4-(2-Methylpropyl)phenylmethanamine hydrochloride (CAS 2093634-50-3) to assess thiazole vs. thiophene ring effects .
  • Functional group modulation : Replace the propyl group with ethyl/butyl chains to evaluate hydrophobic interactions in receptor binding .
  • Biological assays : Use in vitro models (e.g., enzyme inhibition assays) paired with molecular docking to correlate structural changes with activity .

What methodologies validate the compound’s solubility profile for in vitro/in vivo studies?

Basic Research Question

  • Solvent screening : Test solubility in DMSO (stock solution), PBS (physiological conditions), and ethanol (for lipid membranes) .
  • Partition coefficient (log P) : Determine via shake-flask method (octanol/water) to predict membrane permeability .
  • In vivo relevance : Use dynamic light scattering (DLS) to assess aggregation in simulated biological fluids .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question

  • Standardization : Use reference compounds (e.g., FDA-approved inhibitors) as internal controls in assays .
  • Dose-response curves : Generate IC50_{50} values across multiple cell lines to account for variability .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify outliers and validate trends statistically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
Reactant of Route 2
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1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride

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